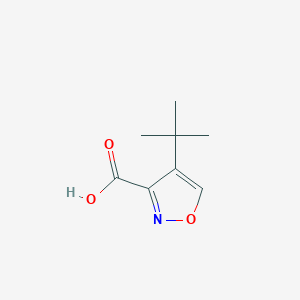

4-Tert-butyl-1,2-oxazole-3-carboxylic acid

Description

Significance of Isoxazole (B147169) Carboxylic Acids in Heterocyclic Chemistry

Isoxazoles, and particularly their carboxylic acid derivatives, represent a class of compounds of significant interest in medicinal chemistry and drug discovery. rsc.orgresearchgate.net The isoxazole ring is an "electron-rich" aromatic structure that is present in several pharmaceutical drugs, including the antibiotic sulfamethoxazole (B1682508) and the anti-inflammatory agent valdecoxib. rsc.org The inclusion of a carboxylic acid functional group provides a critical handle for modifying a molecule's solubility, acidity, and ability to interact with biological targets, such as enzymes and receptors.

The structural unit of isoxazole is found in a multitude of natural and synthetic products that exhibit a broad spectrum of biological activities. nih.gov These activities include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govresearchgate.net The isoxazole core is considered a versatile pharmacophore, in part because the nitrogen and oxygen atoms can participate in hydrogen bonding, and the ring itself can engage in various non-covalent interactions. ijpca.org The weak nitrogen-oxygen bond within the isoxazole ring is also a key feature; while stable enough for the manipulation of substituents, it can be cleaved under specific reducing or basic conditions, making isoxazoles useful as synthetic intermediates for other complex molecules. researchgate.net Research into isoxazole carboxylic acids has identified them as potential inhibitors of bacterial enzymes, such as serine acetyltransferase, and as inhibitors of leukotriene biosynthesis, which is relevant to inflammatory diseases. nih.govnih.gov

Historical Context of 1,2-Oxazole Synthesis and Derivatization

The synthesis of the 1,2-oxazole (isoxazole) ring has been a subject of study for decades, leading to the development of several robust synthetic methodologies. Historically, two primary routes have dominated the construction of the isoxazole core. The first and most widely employed method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or an alkene. researchgate.net This reaction forms the five-membered ring in a highly efficient and often regioselective manner.

A second major historical approach involves the reaction of hydroxylamine (B1172632) with a three-carbon component, typically a 1,3-diketone or an α,β-unsaturated ketone. researchgate.net This condensation reaction provides a straightforward pathway to variously substituted isoxazoles. Over the years, these fundamental methods have been refined and expanded. For instance, modern variations include microwave-induced organic synthesis and the use of novel catalysts to improve yields and reaction conditions. rsc.org The development of methods to synthesize 3,4-disubstituted and other specifically functionalized isoxazoles has been crucial for exploring their structure-activity relationships in drug discovery programs. rsc.org

Structural Features and Precise Nomenclature of 4-Tert-butyl-1,2-oxazole-3-carboxylic Acid

The nomenclature of a chemical compound provides a precise description of its molecular structure. For "this compound," the name can be deconstructed as follows:

1,2-oxazole: This defines the core heterocyclic ring, a five-membered aromatic ring containing an oxygen atom at position 1 and a nitrogen atom at position 2. This is also commonly known as isoxazole.

-3-carboxylic acid: This indicates that a carboxyl group (-COOH) is attached to the carbon atom at position 3 of the isoxazole ring.

4-Tert-butyl: This specifies that a tertiary butyl group [-C(CH₃)₃] is attached to the carbon atom at position 4 of the isoxazole ring.

The combination of these components defines a unique molecular structure. While this compound is available from commercial chemical suppliers, detailed experimental data such as melting point and specific spectroscopic analyses are not widely reported in peer-reviewed literature.

| Property | Value |

|---|---|

| CAS Number | 1783326-15-7 chemsrc.com |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

Overview of Research Trajectories for this compound

While specific research focused exclusively on this compound is limited in publicly accessible literature, the research trajectories for closely related isoxazole carboxylic acids provide a strong indication of its potential applications. The primary area of investigation for such compounds is medicinal chemistry.

Anti-inflammatory Agents: A series of 4,5-diarylisoxazol-3-carboxylic acids have been investigated as inhibitors of leukotriene biosynthesis, which are mediators in various inflammatory diseases. nih.gov This suggests that derivatives like this compound could be explored for similar anti-inflammatory activity.

Antibacterial Adjuvants: Substituted isoxazole-3-carboxylic acids have been identified as inhibitors of bacterial serine acetyltransferase (SAT), an enzyme involved in a biosynthetic pathway essential for many bacteria but absent in mammals. nih.gov This makes the isoxazole-3-carboxylic acid scaffold a promising starting point for developing novel antibacterial agents or adjuvants that could help combat antimicrobial resistance. nih.gov

Modulators of Nuclear Receptors: Trisubstituted isoxazoles have been studied as selective allosteric ligands for nuclear receptors like the retinoic-acid-receptor-related orphan receptor γt (RORγt), which is a target for autoimmune diseases. nih.govacs.org The substitution pattern on the isoxazole ring is critical for potency and selectivity. The tert-butyl group, being a bulky, lipophilic substituent, can significantly influence a molecule's binding affinity and pharmacokinetic properties. Its placement at the 4-position of the isoxazole ring could be explored to optimize interactions within the binding pockets of various enzymes and receptors.

Agrochemicals and Materials Science: Beyond pharmacology, the isoxazole ring is a component in some herbicides and fungicides. researchgate.net The robust nature of the ring system also lends itself to applications in materials science, where polyisoxazoles have been considered for use as semiconductors. researchgate.net

Future research on this compound would likely involve its synthesis and subsequent screening in these and other biological assays to determine if the specific combination of the isoxazole-3-carboxylic acid core and the 4-tert-butyl substituent confers any advantageous therapeutic or material properties.

Properties

IUPAC Name |

4-tert-butyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)5-4-12-9-6(5)7(10)11/h4H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDTXTUPVZAUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CON=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783326-15-7 | |

| Record name | 4-tert-butyl-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic and Structural Elucidation of 4 Tert Butyl 1,2 Oxazole 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 4-Tert-butyl-1,2-oxazole-3-carboxylic acid can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum is used to identify the different types of protons and their chemical environments within the molecule. For this compound, the spectrum is expected to be relatively simple, displaying two distinct signals.

The tert-butyl group, containing nine chemically equivalent protons, is anticipated to produce a prominent singlet. These protons are shielded and typically resonate in the upfield region of the spectrum, with an expected chemical shift between 1.0 and 1.5 ppm. acdlabs.com The singlet multiplicity arises from the absence of adjacent protons, a characteristic feature of the isolated tert-butyl group.

The second key signal is that of the carboxylic acid proton (-COOH). This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.orglibretexts.org Consequently, it is expected to appear as a broad singlet in the far downfield region of the spectrum, typically between 10.0 and 13.0 ppm. libretexts.orgucl.ac.ukorgchemboulder.comlibretexts.org The broad nature of this peak is a result of hydrogen bonding and chemical exchange. The absence of a proton at the C5 position of the oxazole (B20620) ring means no other signals from the heterocyclic core will be present in the ¹H NMR spectrum.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | 1.0 - 1.5 | Singlet | 9H |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides essential information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The tert-butyl group will exhibit two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The methyl carbons are expected to resonate in the range of 28-32 ppm, while the quaternary carbon signal should appear slightly further downfield, around 30-40 ppm. acdlabs.comnih.gov

The carbon atoms of the 1,2-oxazole ring (C3, C4, and C5) will have characteristic chemical shifts. The C3 and C4 carbons, being part of the heterocyclic ring and substituted, will have their resonances influenced by the attached carboxylic acid and tert-butyl groups, respectively. The C5 carbon's chemical shift will also be characteristic of the oxazole system.

Finally, the carbonyl carbon of the carboxylic acid group is significantly deshielded and will appear far downfield. Its chemical shift is typically found in the 165-185 ppm range. stackexchange.comprinceton.eduoregonstate.edulibretexts.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | 28 - 32 |

| -C(CH₃)₃ | 30 - 40 |

| Oxazole Ring Carbons (C3, C4, C5) | 110 - 160 |

| -COOH | 165 - 185 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. ipb.ptweebly.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks, confirming the absence of vicinal protons and the isolated nature of the tert-butyl and carboxylic acid proton environments. ucd.ieresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. columbia.edu An HSQC spectrum would show a clear cross-peak connecting the ¹H signal of the tert-butyl protons to the ¹³C signal of the methyl carbons, confirming their direct attachment. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (typically 2- or 3-bond) correlations between protons and carbons. ipb.ptcolumbia.edu For this molecule, the most critical correlations would be from the tert-butyl protons to the quaternary carbon of the tert-butyl group (a two-bond correlation) and, most importantly, to the C4 carbon of the oxazole ring (a three-bond correlation). This HMBC cross-peak would definitively establish the position of the tert-butyl substituent on the heterocyclic ring. ipb.ptvibgyorpublishers.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. columbia.eduacdlabs.com A NOESY spectrum could reveal through-space interactions between the protons of the tert-butyl group and other parts of the molecule, such as the atoms on the oxazole ring, providing valuable information about the molecule's preferred conformation. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Characteristic Vibrational Modes of the 1,2-Oxazole Ring System

The 1,2-oxazole ring, as a heterocyclic aromatic system, exhibits a series of characteristic vibrational modes in the IR spectrum. These vibrations, which include C=N, C=C, and N-O stretching, as well as various ring deformation modes, typically appear in the fingerprint region (1650-1000 cm⁻¹). rjpbcs.com The precise positions of these bands are sensitive to the nature and position of the substituents on the ring. For instance, the C=N stretching vibration is expected in the 1650-1550 cm⁻¹ range, while C-O and N-O stretching modes of the ring are typically observed at lower wavenumbers, often between 1280 cm⁻¹ and 1050 cm⁻¹. rjpbcs.comresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=N Stretch | 1650 - 1550 |

| Ring C=C Stretch | 1500 - 1400 |

| Ring C-N Stretch | 1280 - 1200 |

| Ring N-O Stretch | 1160 - 1100 |

| Ring C-O Stretch | 1070 - 1020 |

Analysis of Carboxylic Acid Functional Group Vibrations

The carboxylic acid functional group gives rise to several highly characteristic and easily identifiable absorption bands in the IR spectrum. orgchemboulder.com

O-H Stretching: The most prominent feature is an extremely broad absorption band for the O-H stretch, which typically spans from 3300 cm⁻¹ to 2500 cm⁻¹. This significant broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form in the condensed phase. libretexts.org

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected. For a hydrogen-bonded dimer, this band typically appears in the range of 1725-1700 cm⁻¹.

C-O Stretching and O-H Bending: The spectrum will also contain bands corresponding to the C-O stretching vibration, usually found between 1320-1210 cm⁻¹, and in-plane O-H bending, which often appears as a broad band near 920 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

|---|---|---|---|

| O-H Stretch | 3300 - 2500 | Strong | Very Broad |

| C=O Stretch | 1725 - 1700 | Strong | Sharp |

| C-O Stretch | 1320 - 1210 | Medium | - |

| O-H Bend (in-plane) | ~920 | Medium | Broad |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Detailed experimental data regarding the mass spectrometric behavior of this compound, including its molecular weight determination and specific fragmentation patterns, is not present in available scientific literature.

No published studies or database entries containing Electrospray Ionization Mass Spectrometry (ESI-MS) data for this compound were found. Such data would be necessary to discuss its ionization characteristics and behavior in solution.

Specific Gas Chromatography-Mass Spectrometry (GC/MS) analysis, which would detail the fragmentation pattern of this compound (likely after derivatization), is not documented in the reviewed sources. While general methodologies for the GC/MS analysis of carboxylic acids exist, applying these principles would be speculative without direct experimental evidence for this particular compound.

Advanced Core-Level Spectroscopy for Electronic Structure Probing

There is a lack of specific research on the electronic structure of this compound using advanced core-level spectroscopy techniques. Although studies exist for the parent oxazole molecule, this information cannot be directly and accurately extrapolated to the substituted compound without violating the directive to focus solely on the specified molecule.

No X-ray Absorption Spectroscopy (XAS) studies for this compound have been published. This type of analysis would be required to probe the unoccupied electronic states and local atomic structure.

There are no available X-ray Photoelectron Spectroscopy (XPS) data for this compound. XPS is essential for determining the elemental composition and chemical state of the constituent atoms, and this information is currently unavailable.

No Auger-Meitner Electron Spectroscopy (AES) studies have been conducted on this compound, according to the available literature. This technique would provide further insight into the electronic properties and decay processes following core-level ionization.

Due to the absence of specific data for "this compound," it is not possible to generate the requested scientifically accurate article while strictly adhering to the provided outline and content constraints.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra typically reveal characteristic absorption bands corresponding to electronic transitions between different molecular orbitals.

The electronic transitions observed in isoxazole (B147169) derivatives generally arise from the excitation of electrons from bonding (π and σ) and non-bonding (n) orbitals to anti-bonding (π* and σ) orbitals. The primary transitions expected for an isoxazole derivative like the title compound include π → π and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The isoxazole ring, being an aromatic heterocycle, possesses a conjugated π-electron system that gives rise to these absorptions. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring.

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen or oxygen atom of the isoxazole ring, or the oxygen atoms of the carboxylic acid group) to a π* anti-bonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and may appear as weaker bands or shoulders at longer wavelengths.

The presence of the tert-butyl group at the 4-position and the carboxylic acid group at the 3-position will influence the electronic transitions. The tert-butyl group, being an alkyl group, is an electron-donating group through an inductive effect, which can cause a small bathochromic (red) shift in the absorption maxima. The carboxylic acid group, with its carbonyl and hydroxyl moieties, can act as a chromophore and its conjugation with the isoxazole ring will significantly affect the UV-Vis spectrum.

Table 1: Typical Electronic Transitions and Absorption Maxima for Isoxazole Derivatives

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |

| π → π | 200 - 280 | 5,000 - 25,000 |

| n → π | 270 - 350 | 100 - 2,000 |

Note: This table presents typical data for isoxazole derivatives and is intended to be illustrative. The actual values for this compound may vary.

Solid-State Characterization and Polymorphism of 1,2-Oxazole Carboxylic Acids

The solid-state properties of a molecule are crucial for its practical applications. These properties are governed by the arrangement of molecules in the crystal lattice, which can be determined using techniques like X-ray diffraction.

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An XRD study of this compound would provide detailed information about its crystal system, space group, unit cell dimensions, and the conformation of the molecule in the solid state.

The crystal packing of this molecule would be influenced by a combination of intermolecular interactions, including:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the molecules would form hydrogen-bonded dimers or chains in the crystal lattice.

π-π Stacking: The isoxazole rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

Table 2: Representative Crystal Data for an Isoxazole Carboxylic Acid Derivative (5-methylisoxazole-4-carboxylic acid) . nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.2540 (15) |

| b (Å) | 6.4700 (13) |

| c (Å) | 12.273 (3) |

| V (ų) | 576.0 (2) |

| Z | 4 |

Note: This data is for a related compound, 5-methylisoxazole-4-carboxylic acid, and serves as an example of the type of information obtained from an XRD study. The crystal structure of this compound is expected to be different.

Polymorphic Transitions Induced by Mechanical or Thermal Stress

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. Many organic molecules, particularly those with the capacity for strong intermolecular interactions like carboxylic acids, are known to exhibit polymorphism.

It is plausible that this compound could exhibit polymorphism. The formation of different polymorphs can be influenced by crystallization conditions such as solvent, temperature, and cooling rate.

Mechanical Stress:

Applying mechanical stress, such as grinding or compression, can induce polymorphic transformations in organic crystals. This occurs because the mechanical energy input can be sufficient to overcome the energy barrier for the rearrangement of molecules from a metastable crystalline form to a more stable one, or vice versa. The response of a crystal to mechanical stress is often anisotropic, depending on the crystal packing and the direction of the applied force. For molecular crystals, mechanical stress can lead to deformations such as bending or twisting, and in some cases, these deformations can trigger a phase transition to a different polymorphic form.

Thermal Stress:

Thermal stress, induced by changes in temperature, is another common trigger for polymorphic transitions. Heating a crystalline solid can provide the necessary thermal energy for molecules to rearrange into a different, often more stable, crystal packing. These transitions are typically studied using techniques such as differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction (VT-XRD). The transitions can be either enantiotropic (reversible) or monotropic (irreversible). For carboxylic acids, thermal treatment can sometimes lead to decarboxylation or other decomposition reactions, which would compete with polymorphic transitions at higher temperatures.

The study of polymorphism is of great importance in the pharmaceutical and materials science fields, as the properties of the solid form can have a significant impact on the performance and processing of a material.

Theoretical and Computational Investigations of 4 Tert Butyl 1,2 Oxazole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic behavior and stability of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the ground state properties of molecules due to its favorable balance between accuracy and computational cost. acs.org This approach is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. For isoxazole (B147169) derivatives, DFT calculations, particularly using hybrid functionals like B3LYP, have been effectively employed to determine optimized geometries, electronic structures, and various chemical properties. researchgate.netresearchgate.netnih.gov

Calculations typically begin with a geometry optimization to find the minimum energy conformation of the molecule. From this optimized structure, a variety of ground-state properties can be calculated. These include the distribution of electron density, bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, DFT allows for the calculation of important electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of a molecule. acs.org Other properties like dipole moments, ionization potentials, and electron affinities can also be computed to characterize the molecule's reactivity. researchgate.netresearchgate.net

Table 1: Representative Ground State Properties of a Substituted Isoxazole Calculated via DFT (B3LYP/6-31G )** (Note: This table presents typical values for a substituted isoxazole ring based on published data for analogous structures and is intended to be illustrative for 4-tert-butyl-1,2-oxazole-3-carboxylic acid.)

| Property | Calculated Value | Unit |

| Heat of Formation | - | kcal/mol |

| Dipole Moment | ~3.5 - 4.5 | Debye |

| HOMO Energy | ~-7.0 to -8.0 | eV |

| LUMO Energy | ~-1.0 to -2.0 | eV |

| HOMO-LUMO Gap | ~5.0 to 6.0 | eV |

While DFT is powerful for ground-state properties, higher-level ab initio methods are often required for a more precise description of the electronic structure, particularly for excited states or systems with significant electron correlation. acs.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Coupled Cluster (CC) theory is considered a "gold standard" in quantum chemistry for its high accuracy. youtube.com

Coupled Cluster theory constructs the multi-electron wavefunction using an exponential cluster operator, which accounts for electron correlation to a high degree. wikipedia.org Methods like CCSD(T), which is Coupled Cluster with single and double excitations and a perturbative treatment of triple excitations, can provide highly accurate energies and properties for small to medium-sized molecules. youtube.com These methods are more computationally demanding than DFT but are essential for benchmarking results and for studying complex phenomena like bond-breaking, excited-state dynamics, and non-covalent interactions where standard DFT functionals may be less reliable. acs.orgwikipedia.org For heteroaromatic molecules like isoxazoles, ab initio calculations have been used to assign photoelectron spectra and to understand the electronic relaxation pathways following photoexcitation. acs.orgox.ac.uk

Conformational Analysis and Energy Profiles

The three-dimensional structure of a molecule dictates its physical and chemical properties. Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds.

The rotation around single bonds is not entirely free but is hindered by an energy barrier. For this compound, a key rotational barrier is that of the C-C bond connecting the bulky tert-butyl group to the C4 position of the oxazole (B20620) ring. Computational methods, such as DFT, can be used to calculate this rotational barrier. acs.org This is achieved by performing a series of constrained geometry optimizations where the dihedral angle defining the rotation is fixed at various values, and the energy is calculated for each point. The energy difference between the most stable (lowest energy) conformation and the least stable (highest energy) transition state defines the rotational barrier. acs.org

Table 2: Hypothetical Rotational Energy Profile for the Tert-butyl Group (Note: This is an illustrative table representing the expected energy profile for the rotation of the tert-butyl group relative to the plane of the isoxazole ring.)

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.0 | Eclipsed (Transition State) |

| 60 | 0.0 | Staggered (Ground State) |

| 120 | 5.0 | Eclipsed (Transition State) |

| 180 | 0.0 | Staggered (Ground State) |

The presence of a sterically demanding substituent like the tert-butyl group has a significant impact on the molecule's preferred conformation. researchgate.net The large size of the tert-butyl group can lead to steric strain, which influences the orientation of adjacent functional groups and can affect the planarity of the molecule. In this compound, the tert-butyl group will likely force the carboxylic acid group at the C3 position to adopt a specific orientation to minimize steric clash. This steric hindrance can also influence the crystal packing of the molecule in the solid state. researchgate.net The constraint imposed by the tert-butyl group can reduce the number of accessible low-energy conformations, effectively locking the molecule into a more rigid structure compared to less substituted analogues.

Elucidation of Reaction Mechanisms via Computational Studies

Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. researchgate.netresearchgate.net This allows for the calculation of activation energies and reaction rates, providing a deep understanding of the reaction mechanism.

For this compound, computational studies can elucidate mechanisms for various reactions. For instance, the hydrolysis of the carboxylic acid or reactions involving the isoxazole ring, such as cycloaddition or ring-opening reactions, can be modeled. acs.orgnih.gov DFT calculations are commonly used to locate the transition state structures and compute the intrinsic reaction coordinate (IRC), which confirms that the identified transition state connects the desired reactants and products. researchgate.net Studies on related oxazole systems have shown that computational methods can predict whether a reaction will proceed and can explain the regioselectivity observed experimentally. nih.gov For example, computational investigation of the photoinduced ring-opening of isoxazole has revealed a barrier-free reaction pathway on the excited-state potential energy surface. acs.org

Transition State Analysis and Reaction Pathway Mapping

No specific research is available.

Computational Insights into Cascade and Cycloaddition Reactions

No specific research is available.

Molecular Electron Density Theory (MEDT) Applications for Reactivity Prediction

No specific research is available.

Prediction of Spectroscopic Properties through Theoretical Calculations

No specific research is available.

Simulated NMR Spectra for Structural Verification

No specific research is available.

Theoretical X-ray Spectra for Core-Level Interpretations

No specific research is available.

Chemical Reactivity and Synthetic Transformations of 4 Tert Butyl 1,2 Oxazole 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is the primary site for a variety of classical organic transformations, allowing for the synthesis of numerous derivatives.

The conversion of 4-tert-butyl-1,2-oxazole-3-carboxylic acid into its corresponding esters and amides is a fundamental transformation. These reactions typically proceed via activation of the carboxyl group to enhance its electrophilicity.

Esterification: The formation of esters can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com Alternatively, for more sensitive substrates or sterically hindered alcohols like tert-butanol, the carboxylic acid can be converted to a more reactive intermediate. researchgate.netthieme.de For instance, reaction with a dehydrating agent or conversion to the acyl chloride prior to the addition of the alcohol can yield the desired ester. mdpi.com

Amidation: The synthesis of amides from this compound requires reaction with a primary or secondary amine. Direct reaction is generally slow; therefore, coupling agents are often employed to activate the carboxylic acid. mdpi.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) facilitate amide bond formation under mild conditions. mdpi.com A highly effective two-step procedure involves the initial conversion of the carboxylic acid to its acyl chloride, which then readily reacts with an amine to furnish the amide in high yield. nih.gov Copper-catalyzed oxidative direct amidation has also emerged as a method for coupling carboxylic acids with azoles. beilstein-journals.org

| Reaction Type | Reactant(s) | Typical Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | Methanol | H₂SO₄ (catalyst), heat | Methyl 4-tert-butyl-1,2-oxazole-3-carboxylate |

| Esterification | tert-Butanol | DMT-MM, room temperature | tert-Butyl 4-tert-butyl-1,2-oxazole-3-carboxylate |

| Amidation | Aniline | 1. SOCl₂ 2. Pyridine | N-phenyl-4-tert-butyl-1,2-oxazole-3-carboxamide |

| Amidation | Piperidine | DCC, CH₂Cl₂ | (4-tert-butyl-1,2-oxazol-3-yl)(piperidin-1-yl)methanone |

The removal of the carboxylic acid group via decarboxylation from the oxazole (B20620) ring is a potential synthetic pathway to access 4-tert-butyl-1,2-oxazole. The ease of decarboxylation in heteroaromatic carboxylic acids depends significantly on the stability of the carbanionic intermediate formed upon loss of CO₂. For oxazole carboxylic acids, this process often requires elevated temperatures and may be facilitated by metal catalysts, such as copper or silver. acs.orgacs.org

The reaction likely proceeds through the formation of a carboxylate salt, which upon heating, expels carbon dioxide. The resulting carbanion at the C3 position of the oxazole ring is then protonated by a proton source in the reaction medium to yield the decarboxylated product. The presence of the electron-deficient oxazole ring can help stabilize the transient negative charge, although the reaction conditions are typically harsh. Decarboxylation of related β-oxo carboxylic acids occurs more readily through a cyclic transition state, but this pathway is not accessible for the target molecule. youtube.com

Acyl Halides: The synthesis of 4-tert-butyl-1,2-oxazole-3-carbonyl chloride, a highly reactive intermediate, is readily accomplished by treating the parent carboxylic acid with a chlorinating agent. taylorandfrancis.com Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used for this transformation, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). libretexts.org These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution by the chloride ion. libretexts.org Acyl halides are valuable precursors for the synthesis of esters, amides, and anhydrides. taylorandfrancis.com

Anhydrides: Symmetrical or mixed anhydrides can also be prepared from this compound. Reaction of the corresponding acyl chloride with a carboxylate salt (derived from the parent carboxylic acid or a different one) yields the anhydride. Alternatively, direct treatment of the carboxylic acid with a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or heating two equivalents of the carboxylic acid can produce the symmetrical anhydride.

Electrophilic and Nucleophilic Substitutions on the 1,2-Oxazole Ring

The aromatic 1,2-oxazole ring is inherently electron-deficient due to the electronegativity of its nitrogen and oxygen heteroatoms. This electronic nature makes it generally resistant to electrophilic attack while rendering it more susceptible, in principle, to nucleophilic substitution, particularly if a suitable leaving group is present.

The positions on the oxazole ring exhibit different levels of reactivity. Theoretical calculations and experimental evidence for various oxazole derivatives indicate that the electron density is highest at the C4 and C5 positions and lowest at C2. clockss.org

Electrophilic Substitution: For electrophilic aromatic substitution, the general order of reactivity is C5 > C4 > C2. semanticscholar.org The reaction typically requires activating (electron-donating) groups on the ring to proceed efficiently. clockss.org Without such activation, the electron-deficient oxazole nucleus is often unreactive toward common electrophiles. clockss.org

Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted oxazole ring is rare. semanticscholar.org However, if a good leaving group (such as a halogen) is present, substitution can occur. The C2 position is the most electron-deficient and therefore the most likely site for nucleophilic attack, followed by C5 and then C4. semanticscholar.org Lithiation studies on related oxazole carboxylic acids have also been used to determine the most acidic protons, providing insight into sites susceptible to deprotonation followed by reaction with an electrophile. rsc.org

The reactivity and regioselectivity of the oxazole ring in this compound are significantly modulated by the two substituents. These groups exert opposing electronic effects and steric hindrance.

Carboxylic Acid Group (at C3): As a powerful electron-withdrawing group, the carboxylic acid at the C3 position strongly deactivates the entire ring towards electrophilic attack. This deactivation further diminishes the already low reactivity of the oxazole core.

Tert-butyl Group (at C4): The tert-butyl group is weakly electron-donating through induction and hyperconjugation. This effect slightly increases the electron density of the ring, counteracting the deactivating effect of the carboxyl group to a small extent. Its primary influence, however, is steric. The significant bulk of the tert-butyl group severely hinders any potential reaction at its point of attachment (C4) and also impedes access to the adjacent C5 position.

Considering these combined influences, electrophilic substitution on this compound is predicted to be extremely difficult. If forced under harsh conditions, the C5 position would be the most likely site of attack, being electronically favored over C2 and sterically less hindered than C4. Nucleophilic attack on the ring itself is unlikely in the absence of a leaving group.

| Ring Position | Influence of -COOH (at C3) | Influence of -tBu (at C4) | Predicted Reactivity toward Electrophiles |

|---|---|---|---|

| C2 | Deactivated | Minimal | Very Low |

| C4 | Deactivated | Sterically Blocked, Weakly Activated | Very Low (Blocked) |

| C5 | Deactivated | Sterically Hindered, Weakly Activated | Low (Most likely site if reaction occurs) |

Cycloaddition Reactions Involving the 1,2-Oxazole Core

The 1,2-oxazole ring, a key structural motif in "this compound," participates in various cycloaddition reactions, serving as a versatile building block for the synthesis of more complex heterocyclic systems. These reactions leverage the inherent reactivity of the oxazole core to construct fused ring structures.

[3+2] Cycloaddition Reactions Leading to Fused Heterocycles

The 1,2-oxazole moiety can act as a dipole in [3+2] cycloaddition reactions, a powerful strategy for the synthesis of five-membered heterocyclic rings. While specific examples involving "this compound" are not extensively documented in the available literature, the general reactivity of the 1,2-oxazole ring system provides a basis for understanding its potential in forming fused heterocycles. For instance, the reaction of nitrile oxides with α-oxo sulfines leads to the formation of 1,2,5-oxathiazole-S-oxides through a 1,3-dipolar cycloaddition. researchgate.net Similarly, La(OTf)3-catalyzed [3+2] cycloaddition reactions have been employed for the synthesis of benzo[d]oxazoles and benzofurans. acs.org These examples highlight the utility of cycloaddition strategies in constructing fused heterocyclic systems, a principle that can be extended to derivatives of "this compound."

The synthesis of 1,2,3-triazole-fused heterocycles often utilizes intramolecular azide-alkyne cycloadditions, which offer advantages in regioselectivity and milder reaction conditions due to the proximity of the reacting functional groups. nih.gov Such strategies can lead to the formation of complex polycyclic frameworks. researchgate.netrsc.org

Cascade Reaction Sequences Initiated by Oxazole Carboxylic Acids

Oxazole carboxylic acids can initiate cascade reaction sequences, leading to the rapid assembly of complex molecular architectures. These sequences often involve a series of intramolecular reactions that proceed in a single pot, enhancing synthetic efficiency. A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which proceeds through the in situ generation of an acylpyridinium salt followed by trapping with isocyanoacetates. acs.orgnih.gov This method demonstrates a broad substrate scope and good functional group tolerance. acs.orgnih.gov

A plausible mechanism for such transformations involves the initial activation of the carboxylic acid to form a mixed anhydride. Subsequent nucleophilic attack by a reagent like DMAP generates an acylpyridinium salt, which then reacts with a deprotonated species to form an intermediate that cyclizes to the desired oxazole product. acs.org

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed reactions are indispensable tools for the functionalization of heterocyclic compounds, including the 1,2-oxazole core of "this compound." These methods allow for the introduction of various substituents onto the oxazole ring with high efficiency and selectivity.

Direct Arylation and Functionalization of Oxazoles

Direct C-H arylation has emerged as a powerful and atom-economical method for the functionalization of oxazoles. nih.gov Palladium-catalyzed direct arylation of (benzo)oxazoles with aryl chlorides, facilitated by N-heterocyclic carbene (NHC) complexes, provides a convenient route to 2-aryl (benzo)oxazoles. acs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in some palladium-catalyzed direct arylations of oxazole, the C2 position is selectively arylated. nih.gov

Rhodium and nickel-catalyzed direct arylations have also been developed for the coupling of azoles with halides. nih.gov Furthermore, transition metal-catalyzed C-H activation of oxazole compounds can lead to cascade reactions for the construction of complex fused systems. researchgate.net The directing group-assisted regioselective C-H activation of various heterocycles has been achieved using transition metal catalysis, demonstrating broad substrate scope and excellent regioselectivity. nih.gov

Table 1: Examples of Metal-Catalyzed Direct Arylation of Oxazoles

| Catalyst/Ligand | Arylating Agent | Position of Arylation | Reference |

| Pd(OAc)2/NiXantphos | Aryl Bromides | C2 | nih.gov |

| Pd(OAc)2/PBut2Me·HBF4 | Bromoarenes | C4 and C8 (on benzo-bis-thiadiazole) | mdpi.com |

| Rh(I) complexes | Phenyl Bromide | - | nih.gov |

| NHC-Pd(II)-Im complex | Aryl Chlorides | C2 | acs.org |

Suzuki-Miyaura Coupling Reactions of Bromooxazole Intermediates

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of functionalized heterocycles. nih.gov Bromooxazoles, which can be derived from "this compound," are valuable intermediates for these transformations. The palladium-catalyzed Suzuki-Miyaura reaction of bromooxazoles with boronic acids allows for the introduction of a wide range of aryl and heteroaryl substituents onto the oxazole ring. nih.gov

This reaction is a key step in the synthesis of various biologically active compounds and complex organic molecules. sciforum.netresearchgate.netmdpi.com The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity in these coupling reactions. nih.gov While direct examples involving "this compound" are not prevalent in the provided search results, the general applicability of the Suzuki-Miyaura coupling to bromo-substituted heterocycles suggests its potential for modifying this specific compound.

Isomerization and Rearrangement Processes of 1,2-Oxazole Systems

The 1,2-oxazole ring can undergo various isomerization and rearrangement reactions, often triggered by heat, light, or catalysts. These transformations can lead to the formation of other heterocyclic systems, providing pathways to diverse molecular scaffolds.

A common rearrangement of isoxazoles involves their isomerization to 2H-azirines, which can then rearrange further to form oxazoles. scispace.com This process is often initiated by the cleavage of the weak N-O bond in the isoxazole (B147169) ring. scispace.com The specific products of these rearrangements depend on the substituents present on the isoxazole ring and the reaction conditions. scispace.com

Catalytic isomerization of certain isoxazoles can lead to the formation of oxazole derivatives. For example, Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles can yield methyl oxazole-4-carboxylates. researchgate.netnih.gov This transformation proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which can then isomerize to the more stable oxazole product under thermal conditions. researchgate.netnih.gov The mechanism and outcome of these isomerizations can be influenced by the substituents on the starting isoxazole and the reaction conditions, with DFT calculations often used to rationalize the observed reaction pathways. researchgate.netnih.gov

Isoxazole-Azirine-Oxazole Isomerizations

The isomerization of the isoxazole ring system, particularly its transformation into oxazoles, represents a significant area of study in heterocyclic chemistry. This process often proceeds through a highly strained 2H-azirine intermediate. The conversion of isoxazoles to oxazoles can be influenced by reaction conditions, such as temperature and catalysis, and by the nature of substituents on the isoxazole core.

General research into the isomerization of 4-acyl-5-alkoxyisoxazoles has shown that these compounds can be selectively converted into either isoxazole-4-carboxylic acid derivatives or oxazole-4-carboxylic acid derivatives. The reaction pathway hinges on the fate of a transient 2-acyl-2H-azirine intermediate. Under Fe(II)-catalyzed conditions in dioxane at approximately 105 °C, this azirine intermediate rearranges back to a more stable isoxazole product. However, under non-catalytic thermolysis at higher temperatures (e.g., in o-dichlorobenzene at 170 °C), the azirine rearranges to form an oxazole derivative. researchgate.net

The substituent at the 3-position of the isoxazole ring plays a crucial role in the isomerization process. Studies on the isomerization of 3-substituted-5-chloroisoxazole-4-carbonyl chlorides to 2H-azirine-2,2-dicarbonyl dichlorides revealed significant steric effects. While isoxazoles with aryl substituents at the C3 position isomerize readily at room temperature in the presence of an anhydrous FeCl₂ catalyst, highly sterically hindered isoxazoles, such as those with a 3-tert-butyl substituent, are resistant to isomerization under these conditions.

For a 3-tert-butyl substituted isoxazole, isomerization required a higher temperature (82 °C). At this elevated temperature, the reaction did not yield the stable azirine derivative. Instead, the initially formed 2H-azirine intermediate likely underwent a ring-opening to form a nitrile ylide. This reactive intermediate then cyclized and, after hydrolysis, yielded the final oxazole-4-carboxylic acid product. This demonstrates that for sterically demanding substrates like this compound, the pathway to oxazole formation via a nitrile ylide intermediate is favored over the isolation of the azirine, especially under thermal conditions.

| Precursor Type | Substituent at C3 | Conditions | Intermediate | Product |

| 3-Aryl-5-chloroisoxazole-4-carbonyl chloride | Aryl | Anhydrous FeCl₂, Acetonitrile, Room Temp. | 2H-Azirine | 2H-Azirine-2,2-dicarboxylic acid (after hydrolysis) |

| 3-tert-Butyl-5-chloroisoxazole-4-carbonyl chloride | tert-Butyl | Anhydrous FeCl₂, Acetonitrile, 82 °C | 2H-Azirine -> Nitrile Ylide | Oxazole-4-carboxylic acid (after hydrolysis) |

| 4-Acyl-5-methoxyisoxazole | Various | Non-catalytic thermolysis, o-dichlorobenzene, 170 °C | 2H-Azirine | Oxazole-4-carboxylate |

Tautomerism Studies in 1,2-Oxazole Carboxylic Acids

Tautomerism, the ready interconversion of structural isomers, is a fundamental concept in heterocyclic chemistry that can significantly influence a molecule's reactivity and biological properties. wikipedia.org For heteroaromatic carboxylic acids like this compound, several forms of tautomerism are theoretically possible, including annular, ring-chain, and keto-enol tautomerism. byjus.comnumberanalytics.com

Prototropic and Annular Tautomerism: Prototropic tautomerism involves the relocation of a proton and is considered a subset of acid-base behavior. wikipedia.org In heterocyclic systems, this can manifest as annular tautomerism, where a proton can occupy two or more positions on the ring. byjus.com For a 1,2-oxazole ring, this is less common than in systems with multiple nitrogen atoms (like triazoles), but the acidic proton of the carboxylic acid group introduces possibilities for complex equilibria.

Ring-Chain Tautomerism: This form of tautomerism involves the movement of a proton accompanied by the opening or closing of a ring structure. numberanalytics.comscienceinfo.com It typically arises from the reversible intramolecular addition of a nucleophilic group (like the hydroxyl of the carboxylic acid) to an electrophilic center (such as the C=N bond of the isoxazole ring). acs.org While well-documented in carbohydrates, its occurrence in other heterocyclic systems is also known. scienceinfo.com For this compound, a hypothetical ring-chain equilibrium could exist between the open-chain carboxylic acid form and a bicyclic lactone-type structure, although specific studies on this system are not prevalent.

Keto-Enol Tautomerism: While classical keto-enol tautomerism involves aldehydes and ketones, analogous equilibria can be described for heterocyclic systems. masterorganicchemistry.com For instance, studies on 3-hydroxy-isoxazoles show they can exist in equilibrium between the hydroxy (enol-like) form and a keto form. Quantum-chemical calculations have suggested that for 3-hydroxy-isoxazole, the aromatic "enol" tautomer is slightly more stable than the "keto" tautomer in solution. taylorandfrancis.com The stability and ratio of tautomers are highly dependent on factors such as solvent polarity, temperature, and pH. taylorandfrancis.com For example, the enol form is often stabilized in non-polar solvents through intramolecular hydrogen bonding, while polar solvents can favor the keto form. masterorganicchemistry.com Although this compound does not possess a simple hydroxyl group, the interplay between the carboxylic acid function and the isoxazole ring presents a complex electronic environment where tautomeric equilibria, influenced by such external factors, could play a role in its chemical behavior.

| Tautomerism Type | Description | Relevance to 1,2-Oxazole Carboxylic Acids |

| Annular Tautomerism | Relocation of a proton between two or more positions of a heterocyclic ring. byjus.com | Potentially involves the carboxylic acid proton and the ring nitrogen, influencing acidity and reactivity. |

| Ring-Chain Tautomerism | Dynamic equilibrium between an open-chain structure and a cyclic form. numberanalytics.comscienceinfo.com | A theoretical possibility exists for equilibrium with a bicyclic lactone-like structure via intramolecular addition. |

| Keto-Enol Tautomerism | Interconversion between a keto (C=O) and an enol (C=C-OH) form; analogous forms exist in heterocycles. masterorganicchemistry.com | While not a direct keto-enol system, the electronic properties of the isoxazole ring in conjunction with the carboxylic acid could lead to related prototropic equilibria. |

Advanced Applications of 4 Tert Butyl 1,2 Oxazole 3 Carboxylic Acid in Organic Synthesis Research

Role as a Building Block for Complex Heterocyclic Systems

The inherent reactivity and structural features of 4-tert-butyl-1,2-oxazole-3-carboxylic acid make it an adept starting point for the synthesis of more elaborate molecular architectures. The presence of the sterically demanding tert-butyl group at the 4-position can influence the regioselectivity of subsequent reactions and enhance the solubility and stability of the resulting products. The carboxylic acid at the 3-position serves as a versatile anchor for diversification.

Assembly of Multisubstituted Oxazole-Containing Scaffolds

While the direct use of this compound to build highly substituted oxazoles is not extensively documented, established synthetic methodologies for oxazole (B20620) synthesis from carboxylic acids provide a clear blueprint for its application. acs.orgnih.gov A general and efficient method involves the activation of the carboxylic acid and subsequent reaction with an isocyanide derivative. acs.org

A plausible synthetic route could involve the in-situ activation of this compound with a triflylpyridinium reagent in the presence of a base like 4-(dimethylamino)pyridine (DMAP). The resulting activated acylpyridinium salt would then be trapped by an isocyanoacetate or tosylmethyl isocyanide to forge a new, more complex oxazole-containing structure. acs.org This one-pot strategy allows for the introduction of various substituents at the 5-position of a new oxazole ring, demonstrating the potential of the initial scaffold to generate molecular diversity. A novel one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed using a combination of carboxylic acids, amino acids, and boronic acids, showcasing the modular assembly of such scaffolds. nih.gov

Precursor for Advanced Organic Materials

Oxazole-containing compounds are of interest in materials science due to their thermal stability and electronic properties, which make them suitable for applications such as liquid scintillators. nih.gov The this compound scaffold is a potential precursor for novel organic materials. The carboxylic acid group can be converted into a polymerizable functional group, such as an ester or an amide, which can then be used in polymerization reactions.

For instance, the carboxylic acid could be transformed into an acrylate (B77674) or methacrylate (B99206) ester, which could then undergo free-radical polymerization to yield a polymer with pendant tert-butyl oxazole moieties. The bulky tert-butyl groups would likely enhance the solubility and processability of the resulting polymer, while the oxazole rings could impart desirable thermal or photophysical properties. While the polymerization of monomers containing a tert-butyl-carboxylate group, such as tert-butyl aziridine-1-carboxylate, has been explored to create linear polymers, mdpi.com the direct application to this specific oxazole is an area ripe for investigation. The synthesis of polymers from sulfamethoxazole (B1682508), which contains a methylisoxazole unit, further highlights the use of related heterocyclic compounds in polymer chemistry. ekb.eg

Late-Stage Functionalization Strategies Utilizing the Carboxylic Acid Group

Late-stage functionalization is a powerful strategy in drug discovery and materials science for rapidly generating analogues of a lead compound. The carboxylic acid group of this compound is an ideal handle for such modifications, primarily through the formation of esters and amides. semanticscholar.org

Esterification can be achieved through various methods, including the classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.com Alternatively, for more sensitive substrates or sterically hindered alcohols like tert-butyl alcohol, coupling agents or specific activation methods can be employed. researchgate.netthieme.de The use of titanium tetrachloride has also been reported as an efficient mediator for direct esterification. mdpi.com

Amide bond formation is one of the most common reactions in medicinal chemistry. asiaresearchnews.comluxembourg-bio.com The carboxylic acid of the title compound can be readily coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents. nih.gov A typical protocol would involve the activation of the carboxylic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA) or DMAP. nih.gov This allows for the synthesis of a library of amides with varied substituents, enabling the exploration of structure-activity relationships.

Below is an interactive data table summarizing common coupling reagents used for amide bond formation.

| Coupling Reagent | Additive | Base | Typical Solvent |

| EDC | HOBt | DIPEA | DCM, DMF |

| DCC | DMAP | - | DCM |

| HATU | - | DIPEA | DMF |

| BOP-Cl | - | Et3N | CH3CN |

This table represents common conditions and may vary depending on the specific substrates.

Development of Chiral Ligands and Auxiliaries Derived from Oxazole Frameworks (e.g., related to PyOx ligands)

The development of novel chiral ligands is crucial for advancing asymmetric catalysis. wikipedia.org Oxazoline-based ligands, particularly Pyridine-oxazoline (PyOx) ligands, are a prominent class of bidentate N,N-ligands that have proven effective in a wide range of enantioselective transformations. beilstein-journals.orgresearchgate.netresearchgate.net The steric and electronic properties of the substituent at the 4-position of the oxazoline (B21484) ring are critical for inducing high levels of stereoselectivity.

The tert-butyl group is a highly effective steric controller in chiral ligands. beilstein-journals.orgnih.gov For example, the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand is used in palladium-catalyzed asymmetric conjugate additions, affording products with high enantioselectivity. beilstein-journals.orgresearchgate.net While the synthesis of (S)-t-BuPyOx typically starts from picolinic acid and (S)-tert-leucinol, beilstein-journals.orgnih.gov the 4-tert-butyl oxazole moiety is the key chiral-directing component.

This compound represents a potential precursor for a new class of chiral ligands. The carboxylic acid could serve as a point of attachment to other molecular fragments. For instance, it could be coupled with a chiral amine or alcohol to introduce a stereogenic center, or it could be used to link the oxazole ring to a larger scaffold, such as a ferrocene (B1249389) or binaphthyl backbone, which are common in privileged ligand architectures. The tert-butyl group's ability to create a well-defined chiral pocket around a metal center makes this a promising avenue for ligand design.

The general principle of using chiral auxiliaries involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While oxazolidinones are a well-known class of chiral auxiliaries, wikipedia.org derivatives of this compound, upon coupling with a chiral amine, could potentially function in a similar capacity, with the tert-butyl group shielding one face of a reactive intermediate.

The following table details the synthetic steps for a scalable synthesis of a related t-BuPyOx ligand, illustrating the importance of the tert-butyl group in this class of ligands.

| Step | Reactants | Reagents | Product | Yield |

| 1 | Picolinic acid, (S)-tert-leucinol | Isobutyl chloroformate, NMM | (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide | 92% |

| 2 | Amide alcohol from Step 1 | Thionyl chloride | (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide HCl | 98% |

| 3 | Amide chloride from Step 2 | Sodium methoxide | (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | 72% |

Data adapted from a scalable synthesis of (S)-t-BuPyOx. researchgate.net

Conclusions and Future Research Perspectives for 4 Tert Butyl 1,2 Oxazole 3 Carboxylic Acid

Summary of Key Academic Contributions and Research Progress

Research directly focused on 4-Tert-butyl-1,2-oxazole-3-carboxylic acid is not extensively documented in publicly available literature. However, the academic contributions to the synthesis and understanding of the broader class of substituted 1,2-oxazoles provide a solid foundation. The isoxazole (B147169) ring is a key structural motif in a variety of therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net

The synthesis of the 1,2-oxazole ring is well-established, with two primary routes being the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. researchgate.netresearchgate.net For a 4,5-disubstituted isoxazole like the compound , the cycloaddition approach would involve a nitrile oxide and a substituted alkyne. researchgate.net The presence of a bulky tert-butyl group at the 4-position and a carboxylic acid at the 3-position presents interesting synthetic challenges and opportunities for regioselective control.

A significant body of research exists on the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids, which could potentially be adapted for 1,2-oxazole systems. acs.org These methods often employ activating agents to facilitate the cyclization process. acs.org

Unexplored Reactivity and Synthetic Opportunities of the Compound

The reactivity of the 1,2-oxazole ring is characterized by the susceptibility of the N-O bond to cleavage under various conditions, making it a valuable synthon for the preparation of other functionalized molecules. researchgate.net This inherent reactivity opens up avenues for the transformation of this compound into a variety of other compounds.

Table 1: Potential Reactive Sites and Synthetic Opportunities

| Reactive Site | Potential Transformation | Synthetic Utility |

| N-O Bond | Reductive or base-mediated ring cleavage | Access to β-amino ketones, 1,3-dicarbonyl compounds, and other difunctionalized intermediates. researchgate.net |

| Carboxylic Acid Group | Esterification, amidation, reduction to alcohol | Derivatization to create libraries of compounds for biological screening; formation of key intermediates for further synthesis. |

| C-5 Position | Metalation followed by electrophilic quench | Introduction of additional substituents to explore structure-activity relationships. |

The steric hindrance imposed by the tert-butyl group at the 4-position is likely to influence the reactivity of the adjacent carboxylic acid and the C-5 position. This could lead to selective transformations that might not be possible with less hindered analogues. Furthermore, the interplay between the electron-withdrawing carboxylic acid group and the isoxazole ring could modulate the ring's stability and reactivity in interesting ways that remain to be explored.

Advancements in Computational Modeling for 1,2-Oxazole Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 1,2-oxazole systems, computational modeling can provide valuable insights into their electronic structure, reactivity, and interaction with biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to isoxazole derivatives to correlate their structural features with biological activities. researchgate.net Such models could be developed for derivatives of this compound to predict their potential therapeutic applications.

Molecular docking simulations can be employed to investigate the binding of this compound and its derivatives to various enzyme active sites. researchgate.net This can help in identifying potential biological targets and in the rational design of more potent inhibitors.

Table 2: Applications of Computational Modeling for 1,2-Oxazole Systems

| Modeling Technique | Application | Potential Insights for this compound |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction mechanisms | Understanding the influence of substituents on reactivity, predicting reaction pathways. |

| QSAR | Correlation of structure with biological activity | Predicting potential therapeutic activities of derivatives. researchgate.net |

| Molecular Docking | Simulation of ligand-protein interactions | Identifying potential biological targets and guiding lead optimization. researchgate.net |

Potential for Novel Methodological Development in Heterocyclic Synthesis

The synthesis of highly substituted heterocyclic compounds remains a significant challenge in organic chemistry. The unique substitution pattern of this compound makes it an interesting target for the development of novel synthetic methodologies.

Recent advances in continuous flow synthesis offer opportunities for the rapid and scalable production of 4,5-disubstituted oxazoles, a technology that could be adapted for isoxazole synthesis. acs.org Furthermore, the development of one-pot multicomponent reactions for the synthesis of complex heterocyclic systems is a growing area of research. mdpi.com A multicomponent approach to this compound and its derivatives could offer a more efficient and atom-economical synthetic route.

The use of novel catalytic systems, such as photoredox catalysis, could also open up new pathways for the synthesis and functionalization of the isoxazole ring. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

Q & A

Q. What are the established synthetic routes for 4-tert-butyl-1,2-oxazole-3-carboxylic acid, and what methodological considerations ensure high yield and purity?

The synthesis typically involves cyclization of precursors such as tert-butyl-substituted nitriles or amines with glyoxylic acid derivatives. A tert-butoxycarbonyl (Boc) protecting group is often introduced during intermediate steps to stabilize reactive moieties. Key reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as cyclization agents, with dichloromethane or ethanol as solvents. Post-synthesis purification employs recrystallization or chromatography (e.g., silica gel) to achieve >95% purity .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to identify tert-butyl (δ ~1.3 ppm for CH₃) and oxazole ring protons (δ ~6.5–8.5 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (C₈H₁₁NO₃, [M+H]⁺ = 170.18).

- X-ray crystallography : For solid-state analysis, though no direct data exists for this compound, analogous oxazole derivatives (e.g., 5-methyl-1,2-oxazole-3-carboxylic acid) exhibit coplanar carboxyl and oxazole rings with intermolecular hydrogen bonding .

Q. What are the key structural features influencing the compound’s reactivity?

The tert-butyl group enhances steric hindrance, reducing electrophilic substitution at the 4-position. The oxazole ring’s electron-deficient nature directs reactivity toward nucleophilic attacks at the 5-position, while the carboxylic acid group enables salt formation or esterification. Computational studies (e.g., DFT) predict nucleophilic susceptibility at the oxazole C-5 position due to partial positive charge accumulation .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound derivatives?

While direct crystallographic data is lacking, structurally similar oxazoles (e.g., 5-methyl-1,2-oxazole-3-carboxylic acid) form inversion dimers via O–H⋯O hydrogen bonds (2.65–2.75 Å) and π-π stacking (centroid distances ~3.2 Å). The tert-butyl group likely disrupts dense packing, increasing solubility in non-polar solvents .

Q. How can researchers evaluate the biological activity of this compound, and what methodological frameworks are recommended?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli).

- Anticancer screening : Use MTT assays on cell lines (e.g., MCF-7, A549) to measure IC₅₀ values.

- Enzyme inhibition : Assess monoamine oxidase (MAO) inhibition via fluorometric assays, comparing IC₅₀ to known inhibitors (e.g., clorgyline). Structural analogs show MAO-B selectivity due to hydrophobic interactions with the tert-butyl group .

Q. How does the tert-butyl substituent affect reactivity compared to methyl or hydroxymethyl analogs?

- Steric effects : The tert-butyl group reduces reaction rates in SN₂ mechanisms but stabilizes carbocation intermediates in esterification.

- Solubility : Increased lipophilicity enhances solubility in organic solvents (logP ~1.8 vs. ~0.5 for hydroxymethyl analogs).

- Biological activity : Tert-butyl derivatives exhibit prolonged half-lives in vivo due to reduced metabolic degradation .

Q. What role does this compound play in medicinal chemistry as a building block?

It serves as a precursor for:

- Prodrugs : Esterification of the carboxylic acid group improves bioavailability.

- Peptide mimics : Incorporation into heterocyclic scaffolds to modulate target binding (e.g., kinase inhibitors).

- Metal coordination : The oxazole nitrogen and carboxyl oxygen can chelate transition metals (e.g., Cu²⁺ for catalytic studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.